molecular formula C8H7N3 B1294894 3-Methylbenzo[1,2,4]triazine CAS No. 6299-94-1

3-Methylbenzo[1,2,4]triazine

Cat. No. B1294894
CAS RN: 6299-94-1
M. Wt: 145.16 g/mol
InChI Key: JUYHCYCLQJYTJE-UHFFFAOYSA-N
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Description

3-Methylbenzo[1,2,4]triazine is a heterocyclic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

Triazines and tetrazines, including 3-Methylbenzo[1,2,4]triazine, are synthesized through various methods such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Notably, these compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Molecular Structure Analysis

The 3-Methylbenzo[1,2,4]triazine molecule contains a total of 19 bonds. There are 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They are building blocks and have provided a new dimension to the design of biologically important organic molecules .


Physical And Chemical Properties Analysis

3-Methylbenzo[1,2,4]triazine is a pale-yellow to yellow-brown solid . It has a molecular weight of 145.16 . The storage temperature is between 2-8°C .

Scientific Research Applications

Synthesis and Functional Applications

A series of novel 1,4-dihydrobenzo[1,2,4][e]triazines, including 3-Methylbenzo[1,2,4]triazine derivatives, were synthesized demonstrating high thermal stability, suggesting potential application in functional organic materials (Epishina, Kulikov, & Fershtat, 2022).

Biological Activity

Research on 1,2,4-Triazine derivatives incorporating thiazole/benzothiazole rings, closely related to 3-Methylbenzo[1,2,4]triazine, showed significant antitumor activities. This includes compounds demonstrating a selective profile and higher apoptotic cell levels (Yurttaş et al., 2017).

Reactivity and Pharmacological Potential

Studies have explored the reactivity of compounds related to 3-Methylbenzo[1,2,4]triazine. For instance, the synthesis and reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one suggest diverse pharmacological applications due to the broad biological activity of 1,2,4-triazines (Mironovich & Shcherbinin, 2014).

Development of Inhibitors for Medical Applications

Compounds like [7-(2,6-dichlorophenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, related to 3-Methylbenzo[1,2,4]triazine, have been identified as potent inhibitors with promising results in tumor growth inhibition in preclinical assays, demonstrating the medical application potential of triazine derivatives (Noronha et al., 2007).

Safety And Hazards

The safety data sheet for 3-Methylbenzo[1,2,4]triazine indicates that it is harmful if swallowed . It may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Triazines and tetrazines have provided a new dimension to the design of biologically important organic molecules . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . The recent advances made in metal-mediated/catalyzed synthesis of triazine derivatives will assist chemists in comprehending the issues associated with the present methods as well as future prospects .

properties

IUPAC Name

3-methyl-1,2,4-benzotriazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-6-9-7-4-2-3-5-8(7)11-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYHCYCLQJYTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212202
Record name 1,2,4-Benzotriazine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzo[1,2,4]triazine

CAS RN

6299-94-1
Record name 1,2,4-Benzotriazine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6299-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Benzotriazine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RA Abramovitch, K Schofield - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… N-Acetyl-N'-o-aminophenylhydrazine behaved similarly, but in this instance oxidation produced good yields of 3-methylbenzo1 : 2 : 4-triazine, which again fell when the initial step was …
Number of citations: 31 pubs.rsc.org
MF Reich, PF Fabio, VJ Lee, NA Kuck… - Journal of medicinal …, 1989 - ACS Publications
The preparation and biological activities of a series of pyrido [3, 4-e]-1, 2, 4-triazines, l, 2, 4-triazino [5, 6-c] quinolines, and related fused triazines are described. Methyl, amino, and …
Number of citations: 83 pubs.acs.org

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